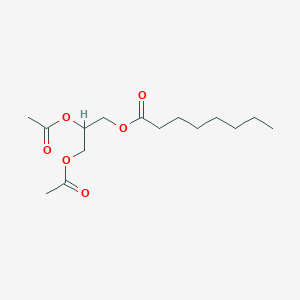
2,3-Bis(acetyloxy)propyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(acetyloxy)propyl octanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octanoic acid with 2,3-bis(acetyloxy)propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetyloxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 2,3-bis(acetyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(acetyloxy)propyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
2,3-Bis(acetyloxy)propyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(acetyloxy)propyl octanoate involves its hydrolysis to release octanoic acid and 2,3-bis(acetyloxy)propanol. These products can then participate in various biochemical pathways. The ester bonds in the compound make it a suitable candidate for controlled release applications, where the hydrolysis rate can be tailored to achieve the desired release profile.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with a longer carbon chain.
2,3-Bis(acetyloxy)propyl laurate: Another ester with a different fatty acid component.
Uniqueness
2,3-Bis(acetyloxy)propyl octanoate is unique due to its specific esterification of octanoic acid, which imparts distinct physical and chemical properties. Its relatively short carbon chain compared to similar compounds makes it more soluble in certain solvents and may affect its hydrolysis rate and reactivity.
Properties
CAS No. |
839671-81-7 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl octanoate |
InChI |
InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)20-11-14(21-13(3)17)10-19-12(2)16/h14H,4-11H2,1-3H3 |
InChI Key |
WCFNTLSSZBTXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


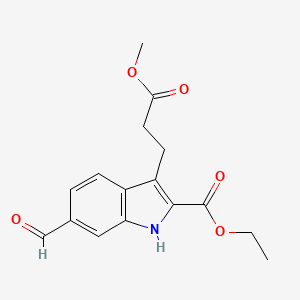
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
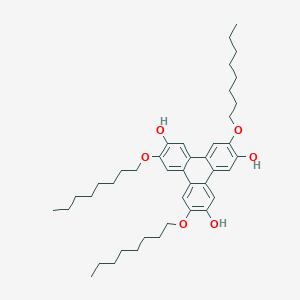
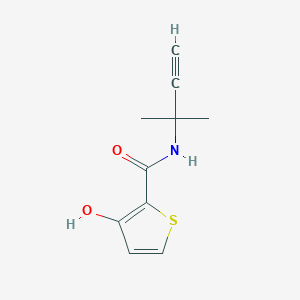
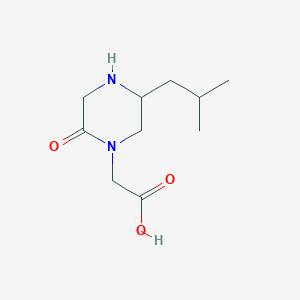
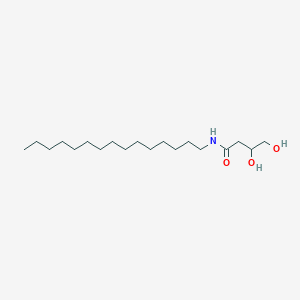
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
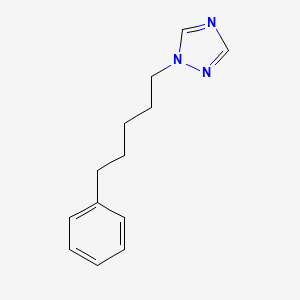
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
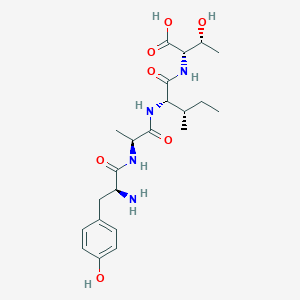
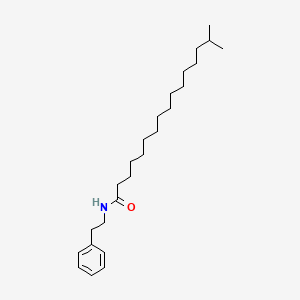
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)

![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
